![molecular formula C20H19N5O4S B2397243 N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide CAS No. 1021125-65-4](/img/structure/B2397243.png)

N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

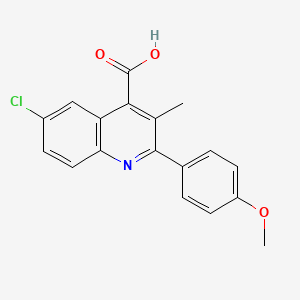

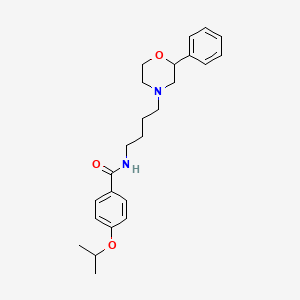

The compound “N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide” is a complex organic molecule. It contains a 1,2,4-triazolo[4,3-b]pyridazine core, which is a type of azole, a class of five-membered heterocyclic compounds containing at least one nitrogen atom . This core is substituted with various functional groups, including a 3,4-dimethoxyphenyl group, an oxyethyl group, and a thiophene-2-carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. It contains a 1,2,4-triazolo[4,3-b]pyridazine ring, which is a type of azole. This ring is substituted at the 3-position with a 3,4-dimethoxyphenyl group, at the 6-position with an oxyethyl group, and at the 2-position with a thiophene-2-carboxamide group .Wissenschaftliche Forschungsanwendungen

Synthesis and Antiproliferative Activity

The compound has been utilized in the synthesis of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, which have shown to inhibit the proliferation of endothelial and tumor cells (Ilić et al., 2011).

Facile Synthesis Route Development

A new facile route for synthesizing related compounds from similar starting materials has been developed, demonstrating the compound's relevance in creating diverse triazoles (Soleimany et al., 2015).

Novel Ring System Exploration

The compound is involved in the synthesis of novel ring systems like 1,2,4-Triazolo[4,3-a]pyrimidines, which has expanded the possibilities in heterocyclic chemistry (Abdelhamid et al., 2004).

Heteroaromatic Azido Compounds

The chemical has been instrumental in preparing 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines, showing its application in complex chemical reactions (Westerlund, 1980).

Antioxidant Ability

Derivatives of the compound have shown significant antioxidant ability, surpassing standard antioxidants in some assays (Shakir et al., 2017).

Cyclocondensation Reactions

It's also been used in cyclocondensation reactions to synthesize new functionalized fused heterocycles with potential microbiological activity (Mohamed et al., 2017).

Synthesis and Structural Analysis

Its derivatives have been synthesized and characterized, with their crystal structure determined via X-ray diffraction studies, showing its importance in molecular structure analysis (Prabhuswamy et al., 2016).

Zukünftige Richtungen

Given the wide range of biological activities exhibited by 1,2,4-triazole derivatives, this compound could be a potential candidate for further investigation in drug discovery and development . Future research could focus on elucidating its mechanism of action, optimizing its synthesis process, and evaluating its safety profile.

Wirkmechanismus

Target of Action

Similar compounds with a [1,2,4]triazolo[4,3-a]quinoxaline structure have been studied as potentialA2B receptor antagonists . The A2B receptors are expressed in human microvascular endothelial cells and may regulate angiogenic factors .

Mode of Action

For instance, some derivatives upregulated the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9 and downregulated the pro-oncogenic cell survival Bcl-2 protein .

Biochemical Pathways

It’s known that a2b receptor antagonists can influence pathways related to angiogenesis, which is a major mechanism for tumor growth regulation .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

Similar compounds have shown promising active derivatives with ic50 values ranging from 19 to 64 μM on MDA-MB 231 cell line .

Action Environment

It’s known that the efficacy of similar compounds can be influenced by factors such as the level of adenosine, which is required for the activation of a2b receptors .

Eigenschaften

IUPAC Name |

N-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O4S/c1-27-14-6-5-13(12-15(14)28-2)19-23-22-17-7-8-18(24-25(17)19)29-10-9-21-20(26)16-4-3-11-30-16/h3-8,11-12H,9-10H2,1-2H3,(H,21,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFMNXXWSXRLEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CS4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-1-{[4-(2-fluorophenyl)piperazino]carbonyl}-6,7,8,9-tetrahydro-4H-quinolizin-4-one](/img/structure/B2397163.png)

![4-Oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2397164.png)

![2-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]ethanesulfonyl fluoride](/img/structure/B2397171.png)

![4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine](/img/structure/B2397177.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2397181.png)

![4-[benzyl(methyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2397182.png)